

# 2-(3-Bromophenoxy)-5-chloroaniline solubility data

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## Compound of Interest

*Compound Name:* 2-(3-Bromophenoxy)-5-chloroaniline  
*CAS No.:* 1039816-97-1  
*Cat. No.:* B2661289

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An In-depth Technical Guide to the Solubility Profile of **2-(3-Bromophenoxy)-5-chloroaniline**

## Executive Summary

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from bioavailability and therapeutic efficacy to formulation strategies and process chemistry.<sup>[1]</sup> This guide provides a comprehensive framework for characterizing the solubility of **2-(3-Bromophenoxy)-5-chloroaniline**, a halogenated aromatic compound of interest in drug discovery. In the absence of extensive public solubility data for this specific molecule, this document serves as a methodological whitepaper. It is designed for researchers, chemists, and formulation scientists, providing both the theoretical grounding and detailed experimental protocols necessary to generate and interpret a robust solubility profile. We will explore the foundational concepts of thermodynamic versus kinetic solubility, present validated protocols for their determination, and discuss the key physicochemical factors—such as pH, solvent choice, and solid-state form—that govern the solubility of this compound.

# Physicochemical Profile and Predicted Solubility Behavior

Understanding the molecular structure of **2-(3-Bromophenoxy)-5-chloroaniline** is fundamental to predicting its solubility. The molecule's architecture combines a polar aniline moiety capable of hydrogen bonding with a large, hydrophobic, and rigid bromophenoxy group.

Chemical Structure:

The presence of the aniline group (a weak base) suggests that the compound's aqueous solubility will be pH-dependent. The significant halogenation and the diphenyl ether linkage contribute to a high degree of lipophilicity, predicting low intrinsic aqueous solubility but higher solubility in common organic solvents.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value	Implication for Solubility
logP	~4.5 - 5.5	<b>High lipophilicity; suggests very low aqueous solubility and potential for dissolution in nonpolar solvents.</b>
pKa (basic)	~2.5 - 3.5	The aniline amine is weakly basic. Solubility is expected to increase significantly at pH < pKa.

| Polar Surface Area | ~38.3 Å<sup>2</sup> | Moderate polar surface area contributed by the amine and ether oxygen. |

Note: These values are estimations derived from computational models and structural analogues, as experimental data is not publicly available. They serve as a directional guide for experimental design.

# The Imperative of Solubility in Pharmaceutical Development

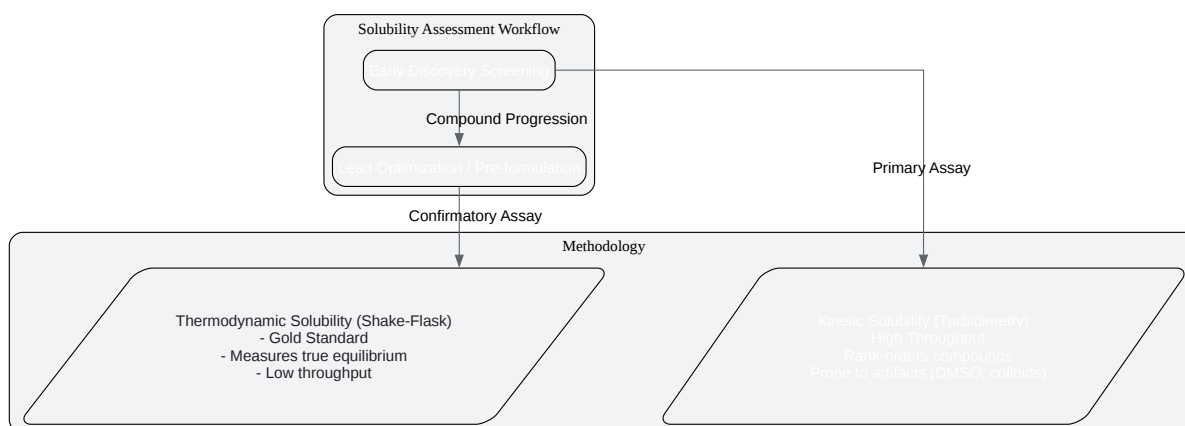
Solubility is not merely a physical constant but a cornerstone of the drug development process. It directly impacts a drug's absorption and, consequently, its bioavailability.[1] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, a framework that guides regulatory and formulation decisions.[2] A drug is considered "highly soluble" if its highest marketed dose dissolves in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[2] For poorly soluble compounds, the Dose Number (Do), calculated as the dose divided by the product of solubility and a standard volume (250 mL), is a key metric. A Do greater than 1 indicates a high risk of solubility-limited absorption.[2]

## Methodologies for Experimental Solubility Determination

A comprehensive solubility assessment involves measuring both kinetic and thermodynamic solubility. Kinetic solubility is often used in high-throughput screening during early discovery, while thermodynamic solubility represents the true equilibrium state and is the gold standard for lead optimization and pre-formulation.[2][3]

## Foundational Concepts: Thermodynamic vs. Kinetic Solubility

- Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure, in contact with its most stable solid form. It is a path-independent, fundamental property. The shake-flask method is the reference technique for its determination.[2]
- Kinetic Solubility is the concentration at which a compound precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock to an aqueous buffer. This measurement is path-dependent and typically yields a higher value than thermodynamic solubility because it reflects the energy barrier to nucleation and crystal growth.[2][3]



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Caption: High-level workflow for solubility assessment.

## Protocol for Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol describes the definitive method for determining thermodynamic solubility, ensuring a true equilibrium is reached between the dissolved and solid states.[2]

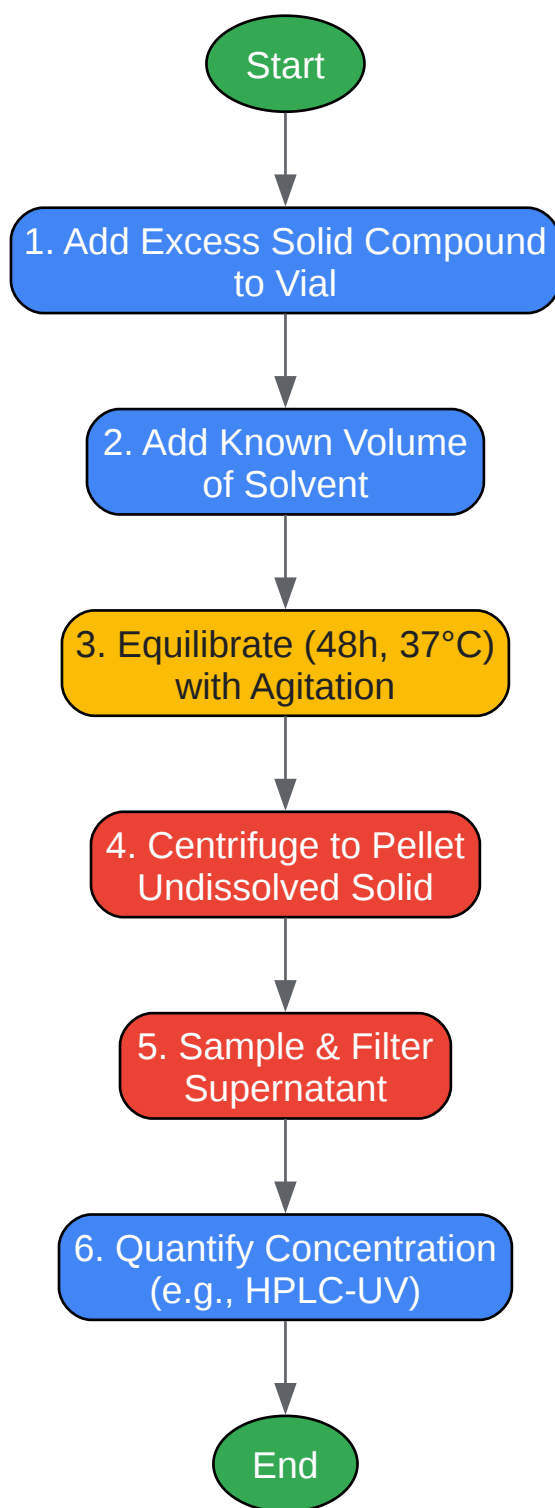
Causality Behind Choices:

- **Excess Solid:** Adding an excess of the compound ensures that the resulting solution is saturated and in equilibrium with the solid phase.

- **Extended Equilibration (24-72h):** Many complex organic molecules, especially those prone to forming stable crystal lattices, require significant time to reach true equilibrium. Shorter times risk underestimating solubility.[2]
- **Temperature Control (37 °C):** This temperature is chosen to mimic physiological conditions relevant to in vivo absorption.[2][4]
- **Centrifugation & Filtration:** This two-step process is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

#### Experimental Protocol:

- **Preparation:** Add an excess amount of solid **2-(3-Bromophenoxy)-5-chloroaniline** (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.
- **Solvent Addition:** Add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., pH 7.4 phosphate-buffered saline, FaSSIF, or organic solvent).
- **Equilibration:** Seal the vials and place them in a temperature-controlled shaker or rotator set to 37 °C. Agitate for at least 48 hours.
- **Phase Separation:** Allow the vials to stand at temperature for 30 minutes to let larger particles settle.
- **Sampling:** Carefully withdraw a sample of the supernatant. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet fine particulates.
- **Filtration (Optional but Recommended):** Filter the clarified supernatant through a low-binding filter (e.g., 0.22 µm PVDF). Check for compound adsorption to the filter.[2]
- **Quantification:** Dilute the final supernatant in a suitable mobile phase and analyze the concentration using a validated analytical method, typically HPLC-UV, against a standard curve.
- **Solid Phase Analysis:** After the experiment, recover the remaining solid and analyze it (e.g., by XRPD) to check for any polymorphic or solvate transformations during the experiment.



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Caption: Step-by-step workflow for the Shake-Flask method.

## Protocol for High-Throughput Kinetic Solubility

This method is designed for rapid screening and relies on detecting the onset of precipitation via light scattering (nephelometry or turbidimetry).[1][2]

Experimental Protocol:

- **Stock Solution:** Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
- **Assay Plate:** Dispense the aqueous buffer (e.g., pH 7.4 PBS) into the wells of a 96- or 384-well microplate.
- **Compound Addition:** Use a liquid handler to transfer a small volume of the DMSO stock into the buffer-containing wells to achieve a range of final concentrations (e.g., 1 to 200  $\mu$ M).
- **Incubation:** Shake the plate for a short period (e.g., 1-2 hours) at room temperature.
- **Detection:** Measure the turbidity of each well using a plate reader capable of nephelometry (light scattering). The concentration at which the signal rises significantly above the baseline is reported as the kinetic solubility.

## Key Factors Influencing Solubility

The solubility of **2-(3-Bromophenoxy)-5-chloroaniline** is not a single value but a function of its environment.

Caption: Interrelated factors governing compound solubility.

### pH-Dependent Solubility

As a weak base, the compound will be protonated and form a more soluble conjugate acid at pH values below its pKa. A pH-solubility profile, generated by performing the shake-flask experiment in a series of buffers (e.g., from pH 2 to 10), is essential for predicting its behavior in the gastrointestinal tract.

### Solvent Effects

The "like dissolves like" principle is a useful guide.[5] Due to its significant nonpolar character, the compound is expected to be more soluble in organic solvents than in water.

Table 2: Predicted Qualitative Solubility in Common Solvents

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Nonpolar Aprotic	Toluene, Hexane	Low to Medium	Favorable for the large hydrophobic regions, but lacks interaction with the polar amine.
Polar Aprotic	DMSO, Acetonitrile, Acetone	High	Good balance of polarity to interact with the amine/ether and nonpolar character.
Polar Protic	Methanol, Ethanol	Medium to High	Can act as hydrogen bond donors/acceptors with the aniline group, but the large nonpolar structure may limit high solubility.[5]

| Aqueous Buffer | PBS (pH 7.4) | Very Low | Dominated by the large, hydrophobic bromophenoxy moiety. |

## Temperature Effects

The dissolution of most solids is an endothermic process, meaning solubility increases with temperature. This relationship can be described by the van't Hoff equation and is important for developing crystallization processes.[6]

## Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format. This table serves as a template for recording experimental results.

Table 3: Template for Experimental Solubility Data of **2-(3-Bromophenoxy)-5-chloroaniline**

Solvent / Medium	Temperature (°C)	pH	Method	Solubility (µg/mL)	Solubility (µM)	Solid Form Post-Assay
PBS	37	7.4	Shake-Flask			
SGF (Simulated Gastric)	37	1.2	Shake-Flask			
FaSSIF (Fasted State)	37	6.5	Shake-Flask			
FeSSIF (Fed State)	37	5.0	Shake-Flask			
Ethanol	25	N/A	Shake-Flask			
Acetonitrile	25	N/A	Shake-Flask			

| PBS | 25 | 7.4 | Kinetic | | | N/A |

## Conclusion

While specific experimental solubility data for **2-(3-Bromophenoxy)-5-chloroaniline** is not readily found in public literature, a robust and predictive solubility profile can be established through the systematic application of the principles and protocols outlined in this guide. A thorough characterization, beginning with high-throughput kinetic assays and progressing to definitive thermodynamic measurements across various pH values and in biorelevant media, is essential. This data-driven approach empowers researchers and drug development professionals to make informed decisions regarding candidate selection, formulation design, and clinical development pathways for this and other novel chemical entities.

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